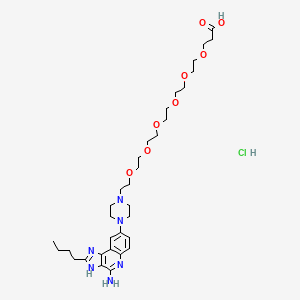
TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride): is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is the hydrochloride form of TLR7/8 agonist 4 hydroxy-PEG6-acid, which consists of TLR7/8 agonist 4 and a linker, hydroxy-PEG6-acid . This compound is known for its role in activating toll-like receptors 7 and 8, which are crucial for immune response modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) involves the combination of TLR7/8 agonist 4 and hydroxy-PEG6-acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Specific details on the reaction conditions and steps are often proprietary and may require access to specialized chemical synthesis protocols.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules, particularly in the development of ADCs .
Biology: In biological research, this compound is used to study the activation of toll-like receptors 7 and 8, which play a crucial role in the immune response .
Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) is explored for its potential in immunotherapy, particularly in cancer treatment, due to its ability to modulate the immune system .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are targeted cancer therapies that combine the specificity of antibodies with the potency of cytotoxic drugs .
Mechanism of Action
The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) involves the activation of toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a key role in recognizing pathogens and initiating immune responses . Upon activation, these receptors trigger a cascade of signaling pathways that lead to the production of cytokines and other immune mediators, enhancing the body’s ability to fight infections and cancer .
Comparison with Similar Compounds
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): This compound is similar in structure but has a longer PEG chain, which may affect its solubility and pharmacokinetics.
TLR7/8 agonist 4 hydroxy-PEG4-acid (hydrochloride): This compound has a shorter PEG chain, which may influence its stability and interaction with biological targets.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG6-acid (hydrochloride) is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, stability, and biological activity .
Properties
Molecular Formula |
C33H53ClN6O8 |
|---|---|
Molecular Weight |
697.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H52N6O8.ClH/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41;/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41);1H |
InChI Key |
GFYIVCQFXWXXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



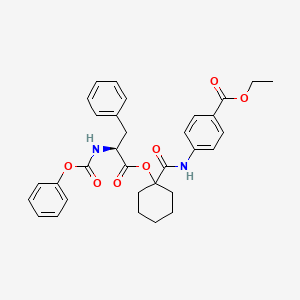
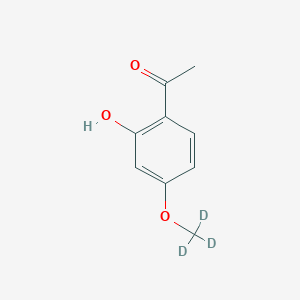

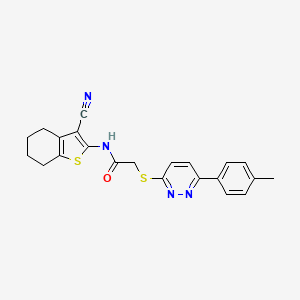
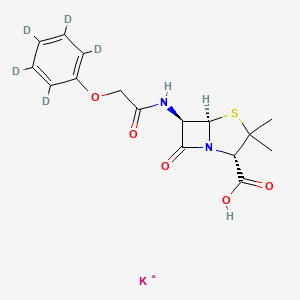
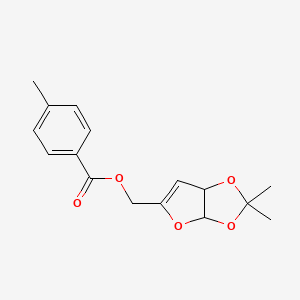
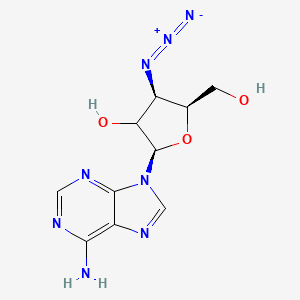
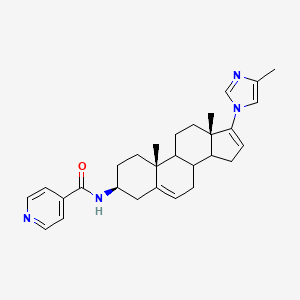
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

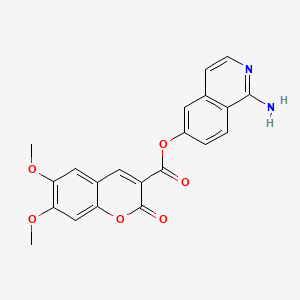

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
